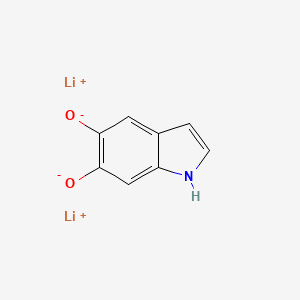
Lithium 1H-indole-5,6-bis(olate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium 1H-indole-5,6-bis(olate) is a compound that belongs to the indole family, which is known for its diverse biological and chemical properties Indoles are heterocyclic compounds that play a significant role in various fields, including organic chemistry, medicinal chemistry, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Lithium 1H-indole-5,6-bis(olate) typically involves the lithiation of indole derivatives. One common method is the reaction of indole with lithium diisopropylamide (LDA) in an aprotic solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent the formation of unwanted by-products. The lithiation process introduces lithium atoms at specific positions on the indole ring, resulting in the formation of Lithium 1H-indole-5,6-bis(olate).
Industrial Production Methods: Industrial production of Lithium 1H-indole-5,6-bis(olate) may involve large-scale lithiation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The final product is purified using techniques like recrystallization or chromatography to ensure its suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Lithium 1H-indole-5,6-bis(olate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced indole derivatives.
Substitution: The lithiation of indole allows for subsequent substitution reactions with electrophiles, leading to the formation of substituted indole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Electrophiles such as alkyl halides, acyl chlorides
Major Products:
Aplicaciones Científicas De Investigación
Lithium 1H-indole-5,6-bis(olate) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of complex organic molecules. Its reactivity and versatility make it valuable in the development of new synthetic methodologies.
Biology: Indole derivatives, including Lithium 1H-indole-5,6-bis(olate), have been studied for their biological activities. They exhibit potential as antimicrobial, anticancer, and anti-inflammatory agents.
Medicine: The compound’s unique structure and reactivity make it a candidate for drug development. Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: Lithium 1H-indole-5,6-bis(olate) is used in the development of advanced materials, including organic semiconductors and battery components. Its properties contribute to the performance and stability of these materials.
Mecanismo De Acción
The mechanism of action of Lithium 1H-indole-5,6-bis(olate) involves its interaction with specific molecular targets and pathways. The compound’s lithium atoms play a crucial role in its reactivity and binding affinity. In biological systems, Lithium 1H-indole-5,6-bis(olate) may interact with enzymes, receptors, and other biomolecules, leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Lithium 1H-indole-2,3-dione: Another lithium-indole complex with distinct properties and applications.
Lithium 1H-indole-3-carboxylate:
Comparison: Lithium 1H-indole-5,6-bis(olate) stands out due to its unique substitution pattern on the indole ring. This structural difference influences its reactivity, stability, and potential applications. Compared to other lithium-indole complexes, Lithium 1H-indole-5,6-bis(olate) may offer advantages in specific synthetic and industrial processes, making it a valuable compound for further exploration.
Propiedades
Fórmula molecular |
C8H5Li2NO2 |
|---|---|
Peso molecular |
161.1 g/mol |
Nombre IUPAC |
dilithium;1H-indole-5,6-diolate |
InChI |
InChI=1S/C8H7NO2.2Li/c10-7-3-5-1-2-9-6(5)4-8(7)11;;/h1-4,9-11H;;/q;2*+1/p-2 |
Clave InChI |
WCMNJDWWPAFHDN-UHFFFAOYSA-L |
SMILES canónico |
[Li+].[Li+].C1=CNC2=CC(=C(C=C21)[O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



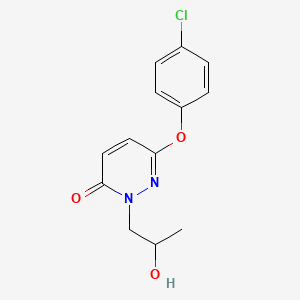
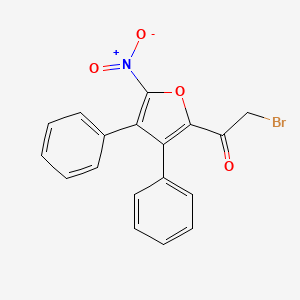
![Methyl 6-chloro-8-isopropylimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B12922733.png)
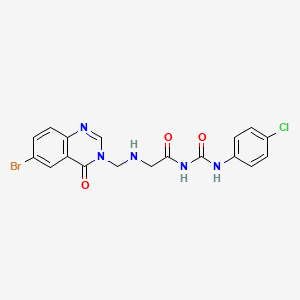
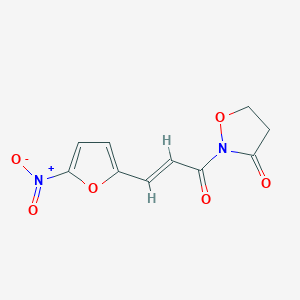
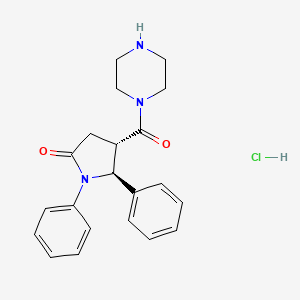

![4-[(Ethylcarbamoyl)amino]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B12922787.png)

